Double Michael Addition: High Regio- and Stereoselectivity Leading to Bicyclo[2.2.2]octan-2-ones
In a direct head-to-head comparison within the same study, the lithium enolate of 1,4-dioxaspiro[4.5]dec-6-en-8-one underwent double Michael addition with four different acrylates to afford bicyclo[2.2.2]octan-2-ones with consistently high regio- and stereoselectivities, whereas analogous reactions of simple 2-cyclohexenone enolates under similar conditions predominantly give monoaddition products and lack the tandem cyclization capacity [1]. Reported yields ranged from 45% to 65% across acrylate substrates, with diastereomeric ratios exceeding 10:1.
| Evidence Dimension | Double Michael addition: product type and yield |
|---|---|
| Target Compound Data | Bicyclo[2.2.2]octan-2-ones; yields 45–65%; dr >10:1 |
| Comparator Or Baseline | 2-Cyclohexenone lithium enolate: monoaddition products; no bicyclic formation |
| Quantified Difference | Target compound uniquely achieves tandem double Michael addition; 2-cyclohexenone fails. |
| Conditions | LDA, THF, –78 °C to rt; methyl acrylate, ethyl acrylate, etc. |
Why This Matters
This unique cascade capacity enables one-step construction of complex bicyclic frameworks that would require 3–4 steps using monofunctional enones, directly reducing step count and increasing overall yield in target-oriented synthesis.
- [1] Hung, S.-C.; Liao, C.-C. Double Michael Additions of Lithium Enolate of 1,4-Dioxaspiro[4.5]dec-6-en-8-One to Acrylates. J. Chin. Chem. Soc. 1994, 41, 191–194. DOI: 10.1002/jccs.199400027. View Source
